molecular formula C16H12F3N3OS B2880278 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 383145-60-6

4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B2880278
CAS RN: 383145-60-6
M. Wt: 351.35
InChI Key: OBZONCJFMYWZQW-UHFFFAOYSA-N
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Description

“4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol” is a compound that falls under the category of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in recent years . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features a broad substrate scope, high efficiency, and scalability .


Molecular Structure Analysis

Triazole compounds, including “4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol”, contain a triazole nucleus as a central structural component . The triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Chemical Reactions Analysis

Triazole compounds, including “4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol”, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

The unique structure of 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol makes it a candidate for pharmaceutical development. The presence of the trifluoromethyl group can enhance the pharmacological properties of molecules, making them more effective as medicinal compounds . This compound could be explored for its potential as an inhibitor or activator of certain biological pathways, contributing to treatments for various diseases.

Agrochemical Research

In agrochemical research, triazole compounds have been utilized for their fungicidal properties. The subject compound could be investigated for its efficacy in protecting crops from fungal pathogens, potentially leading to the development of new, more effective agrochemicals .

Material Science

The triazole ring is known for its stability and can be incorporated into materials to enhance their properties. Research into the use of 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol in material science could lead to the creation of novel materials with improved thermal stability or other desirable characteristics .

Antibacterial Agents

Triazole derivatives have shown promise as antibacterial agents. The compound could be synthesized and tested for its antibacterial activity, potentially leading to new treatments for bacterial infections .

Cancer Research

The antioxidant properties of triazole compounds make them of interest in cancer research. As antioxidants, they can help protect cells from oxidative damage, which is a factor in cancer development. This compound could be studied for its potential use in cancer prevention or therapy .

Ligand Chemistry

Due to the versatility of the triazole ring, this compound could serve as a ligand in coordination chemistry, forming complexes with various metals. These complexes might have applications in catalysis or as sensors .

Future Directions

Triazole derivatives, including “4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol”, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . Considering their broad-spectrum pharmaceutical activity, there is an opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

properties

IUPAC Name

4-phenyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)11-5-4-8-13(9-11)23-10-14-20-21-15(24)22(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZONCJFMYWZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

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